

Chemical and Physical Properties of **WIKI4**

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: WIKI4

Cat. No.: S548514

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The table below summarizes the key identifying and physical characteristics of **WIKI4** for reference in experimental preparation.

Property	Specification
Chemical Name	2-[3-[[4-(4-Methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-1H-benz[de]isoquinoline-1,3(2H)-dione [1]
Molecular Formula	C ₂₉ H ₂₃ N ₅ O ₃ S [1]
Molecular Weight	521.59 g/mol [1]
Purity	≥98% [1]
Solubility	Soluble to 10 mM in DMSO [1]
Storage	Store at -20°C [1]
CAS No.	838818-26-1 [1]

Biological Activity and Mechanism of Action

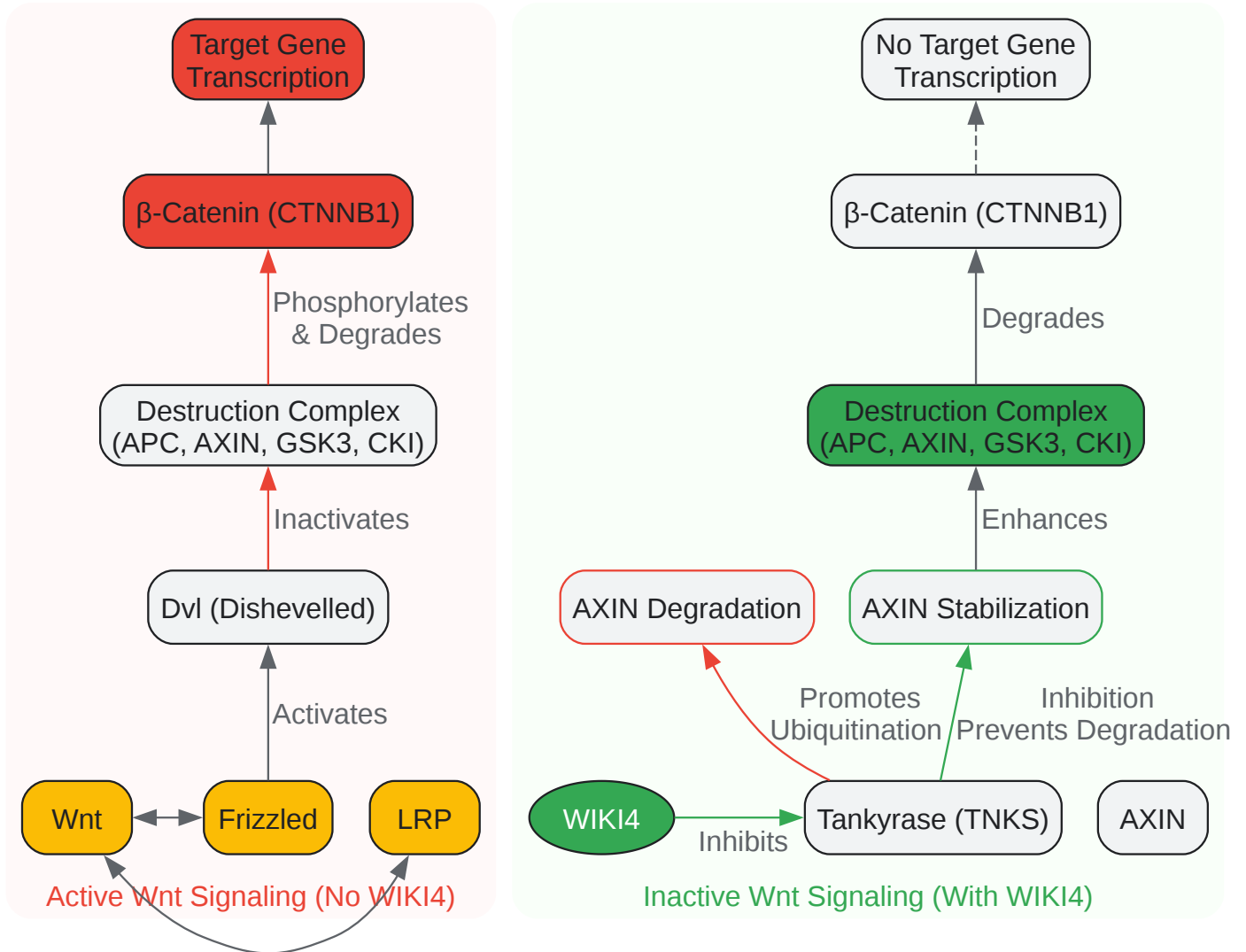
WIKI4 is a potent, small-molecule inhibitor identified through high-throughput screening for its ability to inhibit Wnt/β-catenin signaling [2].

Key Biological Metrics:

- **Tankyrase 2 (TNKS2) Inhibition:** $IC_{50} \approx 15$ nM (inhibits auto-ADP-ribosylation) [1].
- **Wnt/ β -catenin Signaling Inhibition:** $EC_{50} \approx 75$ nM [1].
- **Primary Mechanism:** It mediates its effects by inhibiting the enzymatic activity of tankyrase (TNKS), specifically TNKS2. Tankyrase regulates the stability of the scaffolding protein AXIN. By inhibiting TNKS, **WIKI4** prevents the ubiquitination and degradation of AXIN, leading to its accumulation. Elevated AXIN levels promote the formation of the β -catenin destruction complex, thereby enhancing the degradation of β -catenin and ultimately reducing the transcription of Wnt target genes [2].

The following diagram illustrates the signaling pathway targeted by **WIKI4**.

Wnt Signaling Pathway and WIKI4 Mechanism



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Experimental Protocols

Here are detailed methodologies for key experiments using **WIKI4**, as cited in the literature.

Protocol 1: Inhibiting Wnt/ β -catenin Signaling in Reporter Cell Lines

This protocol is adapted from the original high-throughput screen that identified **WIKI4** [2].

1. Materials

- **Cell Line:** A375 malignant melanoma cells stably transduced with a β -catenin-activated reporter (BAR) [2].
- **Controls:** Wnt3A-conditioned medium (CM) and control L-cell CM [2].
- **Compound:** **WIKI4**, prepared as a 10 mM stock solution in DMSO. Store at -20°C [1] [2].
- **Equipment:** 384-well cell culture plates, multichannel pipettes, plate reader capable of luminescence and fluorescence detection.

2. Procedure

- **Cell Seeding:** Transfer A375-BAR cells into a 384-well plate at a density of 4,000 cells per well in 30 μL of growth medium (e.g., RPMI 1640 with 5% FBS) [2].
- **Incubation:** Culture the cells overnight under standard conditions (37°C , 5% CO_2).
- **Compound Addition & Stimulation:** The next day, add **WIKI4** (or DMSO vehicle control) to the wells. In the original screen, final concentrations of 370 nM and 10 μM were tested. Simultaneously, add Wnt3A-CM (e.g., an EC_{20} dose) to stimulate the pathway [2].
- **Incubation:** Incubate the plate for a predetermined period (e.g., 16-24 hours).
- **Viability Assessment (Optional):** Add a resazurin solution (final concentration 0.1 mg/mL) and incubate for ~ 3 hours. Quantify the fluorescent reduction product to assess cell viability and ensure that any reduction in signaling is not due to cytotoxicity [2].
- **Luciferase Measurement:** Add a luciferase substrate (e.g., Steady-Glo reagent) to each well. Quantify luminescence using a plate reader [2].
- **Data Analysis:** Calculate the fold change in luminescence for treated wells relative to DMSO controls. Normalize data to viability readings if applicable.

Protocol 2: Colony Formation Assay in DLD1 Colorectal Carcinoma Cells

This protocol assesses the functional effect of **WIKI4** on cancer cell proliferation [2].

1. Materials

- **Cell Line:** DLD1 colorectal carcinoma cells (which harbor an APC mutation leading to constitutive Wnt/ β -catenin signaling) [2].
- **Compound:** **WIKI4** in DMSO.

2. Procedure

- **Cell Seeding:** Plate single DLD1 cells at a low density (e.g., 1,000 cells per well of a 6-well plate) in low-serum medium (e.g., DMEM with 0.5% FBS) [2].
- **Compound Addition:** The following day, add **WIKI4** at the desired concentrations to the culture media.
- **Long-term Culture:** Culture the cells for 10 days, refreshing the media and compound every two days [2].
- **Colony Quantification:** At the end of the culture period, count the number of colonies formed in each well. A significant reduction in colony number in **WIKI4**-treated wells indicates inhibition of Wnt-driven proliferation [2].

Protocol 3: Analysis of Wnt Target Gene Expression

This protocol measures the downstream transcriptional effects of **WIKI4**.

1. Materials

- **Cells:** Relevant cell lines (e.g., DLD1, SW480, H1 human embryonic stem cells) [2].
- **Reagents:** TRIzol, reverse transcription kit, real-time PCR reagents, primers for Wnt target genes (e.g., AXIN2, SP5) and housekeeping genes.

2. Procedure

- **Cell Treatment:** Treat cells with **WIKI4** or vehicle control for a sufficient duration (e.g., 24-48 hours).
- **RNA Extraction:** Harvest cells and isolate total RNA using TRIzol or a similar method.
- **cDNA Synthesis:** Synthesize cDNA from equal amounts of RNA.
- **Quantitative PCR (qPCR):** Perform real-time PCR using gene-specific primers.
- **Data Analysis:** Calculate the relative expression of target genes using the $\Delta\Delta C_t$ method, normalizing to housekeeping genes and the vehicle control.

Critical Notes for Researchers

- **Solubility and Handling:** **WIKI4** is soluble in DMSO. Prepare fresh stock solutions for critical experiments and avoid repeated freeze-thaw cycles [1].

- **Specificity:** Although **WIKI4** is structurally distinct from other TNKS inhibitors like XAV-939, always include appropriate controls to rule off-target effects [2].
- **Lack of Synthesis Data:** The search results do not contain specific methods for the chemical synthesis of **WIKI4**. The compound was obtained from commercial suppliers (e.g., Chembridge) in the cited research [2].

References

1. WIKI4 | Tankyrase Inhibitors [rndsystems.com]
2. WIKI4, a Novel Inhibitor of Tankyrase and Wnt/ β -Catenin ... [pmc.ncbi.nlm.nih.gov]

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Address: Ontario, CA 91761, United States

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